1-Boc-2-butyl-piperazine

Medicinal Chemistry Lipophilicity Structure-Activity Relationship

1-Boc-2-butyl-piperazine (CAS: 1027511-69-8), systematically named tert-butyl 2-butylpiperazine-1-carboxylate, is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a 2-butyl substituent. It is a heterocyclic building block with a molecular weight of 242.36 g/mol and the formula C13H26N2O2, typically supplied with a purity of 95%.

Molecular Formula C13H26N2O2
Molecular Weight 242.36 g/mol
CAS No. 1027511-69-8
Cat. No. B1592123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-2-butyl-piperazine
CAS1027511-69-8
Molecular FormulaC13H26N2O2
Molecular Weight242.36 g/mol
Structural Identifiers
SMILESCCCCC1CNCCN1C(=O)OC(C)(C)C
InChIInChI=1S/C13H26N2O2/c1-5-6-7-11-10-14-8-9-15(11)12(16)17-13(2,3)4/h11,14H,5-10H2,1-4H3
InChIKeyYWHDUWJBVKOUGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Boc-2-butyl-piperazine (CAS 1027511-69-8): An Evidence-Based Sourcing Guide for Research


1-Boc-2-butyl-piperazine (CAS: 1027511-69-8), systematically named tert-butyl 2-butylpiperazine-1-carboxylate, is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a 2-butyl substituent . It is a heterocyclic building block with a molecular weight of 242.36 g/mol and the formula C13H26N2O2, typically supplied with a purity of 95% . The compound's synthesis is often achieved through α-lithiation strategies of N-Boc piperazine, a method that provides access to diverse 2-substituted analogs for medicinal chemistry campaigns [1].

The Critical Importance of Specificity: Why Not All Piperazine Building Blocks Are Interchangeable


While many Boc-protected piperazines are commercially available, assuming functional equivalence in a synthetic or biological context carries significant scientific and project risk. The exact substitution pattern, including the position (e.g., 2-butyl vs. 3-butyl) and stereochemistry of the butyl group, is not a trivial variation . In a related case study on antimycobacterial agents, subtle modifications to the piperazine ring led to an MIC of 1.25 μg/mL for a potent derivative, while other analogs were likely inactive, underscoring the high structure-activity relationship (SAR) sensitivity of this scaffold . The specific physicochemical properties, such as a calculated logP of 1.99 and pKa of 8.023 for this compound, further dictate its behavior in solubility, membrane permeability, and purification [1]. Therefore, substituting this precise building block with a structurally similar but chemically distinct analog can invalidate SAR studies, lead to synthetic dead ends, and confound biological assay results.

Evidence-Based Differentiation: Comparative Analysis of 1-Boc-2-butyl-piperazine


Differentiation by Substitution Pattern: Impact on Lipophilicity and Target Engagement

1-Boc-2-butyl-piperazine is specifically differentiated by its 2-butyl substituent. In the broader class of piperazine derivatives, the transition from a methyl to an ethyl to a butyl group is known to incrementally increase the molecule's lipophilicity (logP) and steric bulk . This increase can enhance interactions with hydrophobic pockets in biological targets. The importance of precise substitution is further highlighted by structure-activity relationship (SAR) studies in the piperazine class, where a derivative bearing a specific piperazine substitution pattern demonstrated potent antimycobacterial activity with a minimum inhibitory concentration (MIC) of 1.25 μg/mL against M. tuberculosis . While not a direct measurement for 1-Boc-2-butyl-piperazine, this finding underscores the class-level inference that seemingly minor structural modifications in piperazines can lead to orders-of-magnitude changes in biological potency.

Medicinal Chemistry Lipophilicity Structure-Activity Relationship SAR

Differentiation by Regioisomerism: 2-Butyl vs. 3-Butyl Substitution

A critical point of differentiation for 1-Boc-2-butyl-piperazine is the position of the butyl substituent on the piperazine ring (the '2' position). Its close analog, 1-Boc-3-butyl-piperazine, has the same molecular weight and formula but differs in the substitution site . In medicinal chemistry, regioisomers frequently exhibit vastly different pharmacological profiles due to altered 3D conformation and electronic distribution. While direct comparative data for these two specific regioisomers is not available in the public domain, the existence of distinct CAS numbers (1027511-69-8 vs. a different CAS for the 3-butyl analog) and separate vendor catalog entries confirms their non-interchangeability from a chemical and procurement standpoint .

Organic Synthesis Regioisomer Medicinal Chemistry Selectivity

Differentiation by Stereochemistry: Enantiomers of 1-Boc-2-butyl-piperazine

The target compound is the racemic mixture (CAS 1027511-69-8). Its individual enantiomers, (R)-1-Boc-2-butyl-piperazine (CAS 1212133-43-1) and (S)-1-Boc-2-butyl-piperazine (CAS 169447-76-1), are distinct chemical entities with different optical activities and potential biological interactions . In drug discovery, single enantiomers often show superior efficacy and a better safety profile compared to the racemate. Therefore, the procurement decision between the racemate and a specific enantiomer must be deliberate and based on the research objectives.

Chiral Synthesis Enantiomer Asymmetric Catalysis Stereochemistry

Specifications: Defined Purity and Storage for Reproducibility

Reputable vendors for 1-Boc-2-butyl-piperazine specify a minimum purity of 95% . This is a key procurement specification that differentiates it from lower-grade or uncharacterized material. Furthermore, specific storage conditions, such as the recommendation for refrigeration (2-7°C) from some suppliers, are critical for maintaining the integrity of the Boc-protecting group over time and preventing degradation that could compromise subsequent synthetic steps [1].

Analytical Chemistry Quality Control Reproducibility Stability

Optimal Use Cases for 1-Boc-2-butyl-piperazine (CAS 1027511-69-8) in Research and Development


Medicinal Chemistry: Scaffold Diversification and SAR Studies

This compound is ideally suited as a versatile building block for synthesizing novel piperazine-containing libraries. Its Boc-protected nitrogen serves as a masked site for further diversification, while the 2-butyl group introduces lipophilicity and steric bulk for exploring hydrophobic binding pockets. The synthesis of diverse 2-substituted piperazines via α-lithiation, as described in the literature, underscores its utility in creating focused compound collections for early-stage drug discovery [1]. It is a preferred intermediate for exploring SAR around the piperazine core, given the class-level evidence of potent activities (e.g., MIC of 1.25 μg/mL against M. tuberculosis) achieved by closely related analogs .

Organic Synthesis: Development of Novel Methodologies and Chiral Synthesis

1-Boc-2-butyl-piperazine serves as a model substrate for developing and optimizing new synthetic methodologies, particularly those involving α-lithiation and transmetallation strategies [1]. As the racemate, it provides a cost-effective starting material for general methodology studies. For projects requiring stereochemical control, its use as a benchmark allows for a direct comparison against its enantiomerically pure counterparts, (R)-1-Boc-2-butyl-piperazine (CAS 1212133-43-1) and (S)-1-Boc-2-butyl-piperazine (CAS 169447-76-1) , enabling the development of asymmetric syntheses or chiral resolution protocols.

Chemical Biology: Probe Development and Target Identification

The physicochemical properties of 1-Boc-2-butyl-piperazine, including its calculated logP (1.99) and pKa (8.023), make it a suitable scaffold for developing chemical probes [2]. The Boc group provides a stable handle for further functionalization with affinity tags or fluorescent reporters, while the butyl chain can be tuned to optimize cell permeability and target engagement. Researchers can use this compound as a starting point to create probes for investigating biological systems, leveraging the known biological activity of piperazine derivatives as a foundation for new discoveries.

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